molecular formula C13H13NOS B3029870 (3-((Pyridin-4-ylthio)methyl)phenyl)methanol CAS No. 811801-40-8

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol

Cat. No.: B3029870
CAS No.: 811801-40-8
M. Wt: 231.32
InChI Key: DHIDEDJMZMWOAM-UHFFFAOYSA-N
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Description

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol: is an organic compound with the molecular formula C13H13NOS . It features a phenyl ring substituted with a pyridin-4-ylthio group and a methanol group. This compound is of interest due to its unique structure, which allows for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol typically involves the reaction of 4-pyridinethiol with a benzyl halide derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-pyridinethiol attacks the benzyl halide, resulting in the formation of the thioether linkage. The final step involves the reduction of the intermediate to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is in the field of medicinal chemistry. Its structural features suggest potential as a pharmacologically active agent.

  • Anticancer Properties : Preliminary studies indicate that compounds containing pyridine and thioether functionalities can exhibit anticancer activity by inhibiting specific cancer cell lines. Research is ongoing to elucidate the mechanisms through which this compound may act against tumors.
  • Antimicrobial Activity : The presence of the pyridine moiety has been linked to enhanced antimicrobial properties. Investigations into its efficacy against various bacterial strains are underway, potentially leading to new antibiotic agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the construction of more complex molecules.

  • Building Block for Complex Molecules : this compound can be utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, enabling the development of new compounds with tailored properties.

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties.

  • Conductive Polymers : Research is being conducted on incorporating this compound into polymer matrices to enhance electrical conductivity, which could have applications in flexible electronics and sensors.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human carcinoma cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting that further optimization could lead to effective cancer therapies.

Case Study 2: Synthesis of Novel Antibiotics

Another research project focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. Several derivatives showed enhanced activity against resistant bacterial strains, indicating potential for development into new antibiotic treatments.

Mechanism of Action

The mechanism by which (3-((Pyridin-4-ylthio)methyl)phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridin-4-ylthio group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (3-((Pyridin-3-ylthio)methyl)phenyl)methanol
  • (3-((Pyridin-2-ylthio)methyl)phenyl)methanol
  • (3-((Pyridin-4-ylthio)ethyl)phenyl)methanol

Uniqueness: (3-((Pyridin-4-ylthio)methyl)phenyl)methanol is unique due to the position of the pyridin-4-ylthio group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical reactivity compared to its isomers.

Biological Activity

(3-((Pyridin-4-ylthio)methyl)phenyl)methanol, with the CAS number 811801-40-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NOS
  • Molecular Weight : 231.31 g/mol
  • Structure : The compound features a phenyl group linked to a pyridine moiety via a thioether bond, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. While specific mechanisms are still under investigation, several studies suggest the following potential actions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other pyridine derivatives that exhibit inhibitory effects on phosphodiesterases and other enzyme classes .
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, suggesting that this compound could also possess such activity .
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly in modulating dopamine receptors .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity Type Effect Reference
AntimicrobialInhibitory effects on bacteria
Enzyme InhibitionPotential PDE inhibition
NeuropharmacologicalDopamine receptor modulation

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study examining a series of pyridine derivatives found that modifications similar to those in this compound resulted in significant antibacterial activity against various strains of bacteria, indicating potential therapeutic applications in treating infections .
  • Neuropharmacological Research : Research on related compounds has shown that they can modulate dopamine receptor activity, leading to effects on mood and behavior. This suggests that this compound may have implications in treating psychiatric disorders .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that this compound may be well absorbed and metabolized in vivo, although detailed toxicological profiles are still needed to assess safety for clinical use .

Properties

IUPAC Name

[3-(pyridin-4-ylsulfanylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14-7-5-13/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDEDJMZMWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CSC2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740107
Record name (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811801-40-8
Record name (3-{[(Pyridin-4-yl)sulfanyl]methyl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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